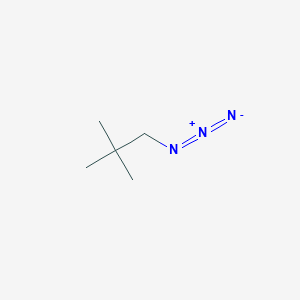

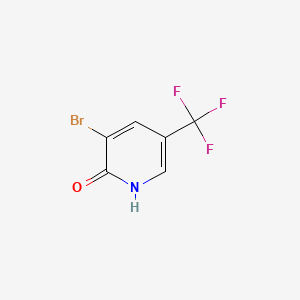

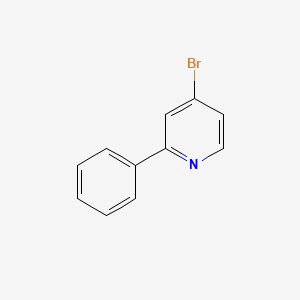

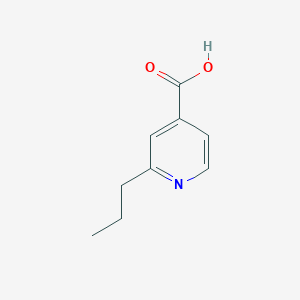

![molecular formula C8H9NO B1282845 3,4-Dihydro-2H-pyrano[2,3-b]pyridine CAS No. 26267-89-0](/img/structure/B1282845.png)

3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Descripción general

Descripción

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a fused pyran and pyridine ring system. This structural motif is prevalent in various natural and synthetic compounds and is known for its wide-ranging biological activities, making it a significant scaffold in medicinal and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives can be achieved through different synthetic strategies. One approach involves a three-component regioselective reaction under ultrasound irradiation, which has been shown to produce fused polycyclic structures in excellent yields and short reaction times . Another method utilizes a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, where the structure of the cyclic 1,3-diketone influences the formation of pyridinone or pyran derivatives . Additionally, an intramolecular inverse electron demand Diels-Alder reaction starting from 1,2,4-triazines has been reported as an efficient route to synthesize substituted dihydrofuro[2,3-b]pyridines and dihydropyrano[2,3-b]pyridines .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine consists of a dihydropyran ring fused to a pyridine ring. The presence of substituents on the core structure can significantly influence the compound's chemical properties and reactivity. For instance, the introduction of hydroxymethyl groups or other substituents can be achieved through various synthetic modifications, such as cross-coupling reactions .

Chemical Reactions Analysis

The 3,4-Dihydro-2H-pyrano[2,3-b]pyridine core can undergo various chemical reactions, expanding its utility in synthetic chemistry. For example, the reaction with benzylidenemalononitriles and α-cyanoacrylic esters can afford 4H-pyrano[3,2-c]pyridines, while reactions with different nucleophiles can lead to the formation of polysubstituted derivatives . Additionally, the core structure can be synthesized through a microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation of electron-rich pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their potential applications in medicinal chemistry. For instance, the hydroxy function introduced from glycidol ring opening can impart additional reactivity and solubility to the compounds . The review on the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans highlights the importance of these compounds in various fields, including their biological activities and applications in the food industry, cosmetic products, and chemical industry .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Pyrano[2,3-b]pyridine Derivatives

- Methods of Application : A one-pot multicomponent protocol is designed for the synthesis of pyrano[2,3-b]pyridone derivatives by reaction of equimolar amounts of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes and malononitrile, using both microwave heating and solar thermal energy in aqueous EtOH (50%) in the presence of a catalytic amount of K2CO3 .

- Results or Outcomes : The products were obtained in 84–90% yields in 10–20 min by microwave heating, and in 90–96% yields in 2–3 h using solar energy .

Application 2: Synthesis of Dihydropyrano[2,3-c]pyrazoles

- Summary of the Application : Dihydropyrano[2,3-c]pyrazoles are an important class of heterocyclic compounds because of their wide applications in medicinal and pharmaceutical chemistry . They are known for their anti-microbial, anti-inflammatory, anti-cancer, bactericidal, molluscicida, and kinase inhibitory activities .

- Methods of Application : Dihydropyrano[2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti(IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .

- Results or Outcomes : The principal advantages of this procedure are mild condition, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .

Application 3: Synthesis of Pyrano[2,3-b]quinoline Derivatives

- Summary of the Application : Pyrano[2,3-b]quinoline and benzo[h]pyrano[2,3-b]quinoline derivatives are synthesized via a one-pot multicomponent reaction . These compounds are important due to their wide range of applications in medicinal and pharmaceutical chemistry .

- Methods of Application : The synthesis involves a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .

- Results or Outcomes : The products were obtained in excellent yields (65–98%) via a one-pot three-component reaction . The advantages of this protocol include easily accessible starting materials, excellent yields, absence of a metal catalyst, and simple workup procedure .

Application 4: Synthesis of Tetrahydropyran Derivatives

- Summary of the Application : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyran derivatives . These compounds are important in various fields of chemistry due to their wide range of applications .

- Methods of Application : The synthesis involves reacting pyrazoles in the presence of trifluoroacetic acid .

- Results or Outcomes : The products were obtained in excellent yields .

Application 5: Synthesis of Pyrano[2,3-b]quinoline Derivatives

- Summary of the Application : Pyrano[2,3-b]quinoline and benzo[h]pyrano[2,3-b]quinoline derivatives are synthesized via a one-pot multicomponent reaction . These compounds are important due to their wide range of applications in medicinal and pharmaceutical chemistry .

- Methods of Application : The synthesis involves a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .

- Results or Outcomes : The products were obtained in excellent yields (65–98%) via a one-pot three-component reaction . The advantages of this protocol include easily accessible starting materials, excellent yields, absence of a metal catalyst, and simple workup procedure .

Application 6: Synthesis of Tetrahydropyran Derivatives

- Summary of the Application : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyran derivatives . These compounds are important in various fields of chemistry due to their wide range of applications .

- Methods of Application : The synthesis involves reacting pyrazoles in the presence of trifluoroacetic acid .

- Results or Outcomes : The products were obtained in excellent yields .

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyrano[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFMNHKLXSDLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=CC=C2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543403 | |

| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-pyrano[2,3-b]pyridine | |

CAS RN |

26267-89-0 | |

| Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.